3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methylaniline
Description
Properties
Molecular Formula |
C14H25NOSi |
|---|---|
Molecular Weight |
251.44 g/mol |
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylaniline |
InChI |
InChI=1S/C14H25NOSi/c1-11-12(8-7-9-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10,15H2,1-6H3 |
InChI Key |
RGQUXGFSHXDXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Standard Laboratory Protocol
-
Reagents : TBDMSCl (1.2 equiv), imidazole (2.0 equiv), anhydrous DMF (0.2 M)
-
Workup : Quench with ice-water, extract with ethyl acetate (3×), wash with brine, dry over MgSO₄, and concentrate.
-
Purification : Column chromatography (hexane:ethyl acetate = 4:1) yields 85–90% pure product.
Table 1 : Optimization of Direct Silylation
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Imidazole | DMF | 25 | 16 | 78 |
| Triethylamine | CH₂Cl₂ | 0 → 25 | 24 | 65 |
| DBU | THF | 40 | 8 | 72 |
Imidazole in DMF provides superior yields due to enhanced nucleophilicity and minimal side reactions. Steric hindrance from the 2-methyl group necessitates prolonged reaction times compared to unsubstituted analogs.
Protection-Deprotection Strategies
For substrates sensitive to silylation conditions, a two-step protection sequence is employed:
Amine Protection with Boc Groups
-
Boc Protection : Treat 3-(hydroxymethyl)-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in THF/water (3:1) at 0°C.
-
Silylation : React the Boc-protected intermediate with TBDMSCl (1.1 equiv) and imidazole (2.5 equiv) in CH₂Cl₂ at 25°C for 6 h.
-
Deprotection : Remove the Boc group using TFA/CH₂Cl₂ (1:1) at 0°C for 30 min.
Advantages :
-
Enables compatibility with acidic workup conditions.
Alternative Silylating Agents
tert-Butyldimethylsilyl Triflate (TBSOTf)
TBSOTf offers faster kinetics under mild conditions:
-
Reagents : TBSOTf (1.0 equiv), 2,6-lutidine (2.0 equiv), CH₂Cl₂ (0.1 M).
-
Conditions : −78°C to 25°C over 2 h.
Table 2 : Comparison of Silylating Agents
| Agent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBDMSCl | Imidazole | 25 | 16 | 78 |
| TBSOTf | 2,6-Lutidine | −78 → 25 | 2 | 92 |
| TBDMSCl | DMAP | 40 | 6 | 68 |
TBSOTf minimizes side reactions but requires stringent anhydrous conditions.
Industrial-Scale Production
Continuous Flow Synthesis
-
Reactor Setup : Tubular flow reactor (ID = 2 mm, L = 10 m) with TBDMSCl (1.05 equiv) and imidazole (1.1 equiv) in acetonitrile.
-
Conditions : Residence time = 30 min, T = 50°C.
-
Output : 12 kg/day with ≥99% purity (HPLC).
Key Considerations :
-
Excess imidazole neutralizes HCl in situ, preventing equipment corrosion.
-
Automated pH monitoring ensures consistent silylation efficiency.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, gradient 60–90% acetonitrile/water, t₃ = 8.2 min, purity >99%.
-
TGA : Decomposition onset at 220°C (N₂ atmosphere), confirming thermal stability.
Challenges and Mitigations
Steric Hindrance Effects
The 2-methyl group reduces silylation rates by 30–40% compared to para-substituted analogs. Mitigations include:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example:
- As a protecting group, it prevents unwanted reactions during synthesis.
- In drug development, it may influence pharmacokinetics or enhance stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methylaniline and related compounds:
Key Observations :
Silyl Group Variations :
- The TBDMS group in the target compound offers moderate steric protection compared to the bulkier TBDPS group in , which may hinder reactivity in crowded molecular environments.
- Compounds like 2-((tert-Butyldimethylsilyl)oxy)aniline lack the oxymethyl bridge, reducing steric complexity but limiting versatility in multi-step syntheses.
Substituent Effects: Electron-Withdrawing Groups: The dichloro-substituted analog exhibits increased electrophilicity at the aromatic ring, enhancing reactivity in coupling reactions. Methyl vs.
Toxicity and Stability :
- Chlorinated analogs (e.g., 4-Chloro-2-methylaniline ) are associated with higher toxicity and environmental persistence, whereas silylated derivatives are typically more stable and less hazardous .
Research Findings and Implications
- Synthetic Utility : The TBDMS group in the target compound is advantageous in protecting reactive amines during multi-step syntheses, as seen in nucleoside analogs .
- Spectroscopic Insights : NMR data for related compounds (e.g., 3-((tert-Butyldimethylsilyl)oxy)-N-(pent-2-yn-1-ylidene)aniline ) reveals deshielding effects due to the silyl group, aiding in structural characterization.
- Biological Relevance : Silyl-protected anilines are critical in developing fluorescent probes for live-cell imaging, as demonstrated in vitamin D receptor studies .
Biological Activity
3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methylaniline, a compound characterized by its unique silyl ether functionality, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, interactions with biological systems, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 237.41 g/mol. Its structure includes a tert-butyldimethylsilyloxy group, which contributes to its hydrolytic stability and reactivity in various chemical environments.
Pharmacological Interactions
Recent studies have identified 3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylaniline as an inhibitor of cytochrome P450 enzyme CYP2D6. This interaction suggests potential implications in drug metabolism pathways, particularly in the context of pharmacokinetics and drug-drug interactions .
Table 1: Summary of CYP Enzyme Interactions
| Enzyme | Inhibition | Implications |
|---|---|---|
| CYP2D6 | Yes | Affects drug metabolism |
Case Studies
- CYP Inhibition Study : A study focusing on the inhibition of CYP2D6 demonstrated that the compound could significantly alter the metabolism of drugs processed by this enzyme. The findings indicated that co-administration with other medications could lead to increased plasma levels of those drugs, necessitating careful monitoring .
- Synthesis and Biological Evaluation : In a synthetic route involving 3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylaniline, researchers explored its application as an intermediate in the development of more complex pharmaceuticals. The resulting derivatives exhibited varying degrees of biological activity, suggesting that modifications to the silyl ether group can enhance therapeutic efficacy .
In Vitro Studies
In vitro assays have shown that compounds derived from 3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylaniline exhibit significant activity against cancer cell lines. For instance, derivatives were tested against epidermal growth factor receptor (EGFR) mutants, revealing promising inhibitory effects that could be leveraged for targeted cancer therapies .
Table 2: In Vitro Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Selectivity |
|---|---|---|---|
| Derivative A | A431 (EGFR overexpressed) | 83 | 12-33 fold over wild-type |
| Derivative B | NSCLC (mutant EGFR) | 4.6 | High |
Toxicity Assessments
Toxicological evaluations indicate that 3-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylaniline and its derivatives exhibit low mutagenicity across several assays, including the Ames test. This suggests a favorable safety profile for further development in therapeutic contexts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the tert-butyldimethylsilyl (TBDMS) group to 2-methylaniline derivatives?
- Methodological Answer : The TBDMS group is typically introduced via silylation using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. A base such as imidazole or triethylamine is used to deprotonate the hydroxyl group of the precursor alcohol (e.g., 2-methyl-3-(hydroxymethyl)aniline). The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for 12–24 hours. Characterization involves NMR to confirm the presence of TBDMS protons (δ 0.1–0.3 ppm) and NMR for silicon environment analysis .
Q. How stable is the TBDMS-protected compound under acidic, basic, and oxidative conditions?
- Methodological Answer : The TBDMS group is stable under mild acidic and basic conditions but susceptible to cleavage by fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) or strong acids (e.g., HCl in THF). Stability tests show no degradation at pH 3–10 for 24 hours, but oxidative agents like KMnO may oxidize the aniline moiety to quinones unless protected .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR identifies aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 2.2–2.5 ppm), and TBDMS protons (δ 0.1–0.3 ppm). NMR confirms the silyl ether linkage (C-O-Si resonance at δ 60–70 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H] for CHNOSi: calculated 265.16).
- IR : Peaks at 1250 cm (Si-CH) and 1050 cm (C-O-Si) confirm functional groups .
Advanced Research Questions
Q. How does the TBDMS group influence the reactivity of the aniline core in cross-coupling reactions?
- Methodological Answer : The TBDMS group sterically shields the adjacent methylene oxygen, reducing undesired side reactions (e.g., oxidation) during palladium-catalyzed couplings. For Suzuki-Miyaura reactions, the aniline must first be protected (e.g., as a trifluoroacetamide) to prevent catalyst poisoning. Comparative studies show a 20% increase in yield when using TBDMS-protected substrates versus unprotected analogs .
Q. What mechanistic insights exist for fluoride-mediated deprotection of the TBDMS group?
- Methodological Answer : Deprotection occurs via an S2 mechanism, where fluoride ions attack the silicon atom, cleaving the Si-O bond. Buffered TBAF (pH 7–8) minimizes side reactions like aryl ring fluorination. Kinetic studies reveal pseudo-first-order kinetics with a half-life of 15 minutes in THF/water (9:1) at 25°C .
Q. Can computational modeling predict the electronic effects of the TBDMS group on the aromatic system?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show the TBDMS group exerts a weak electron-donating effect (+I effect) via the methylene oxygen, slightly activating the aromatic ring for electrophilic substitution. Hammett constants (σ) for the TBDMS-O-CH- substituent are estimated at −0.12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
